molecular formula C14H18N2O B8360636 4-cyano-N-(3,3-dimethylbutyl)benzamide

4-cyano-N-(3,3-dimethylbutyl)benzamide

Cat. No.: B8360636
M. Wt: 230.31 g/mol
InChI Key: MLRNJDVHUZRZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-(3,3-dimethylbutyl)benzamide is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

4-cyano-N-(3,3-dimethylbutyl)benzamide

InChI

InChI=1S/C14H18N2O/c1-14(2,3)8-9-16-13(17)12-6-4-11(10-15)5-7-12/h4-7H,8-9H2,1-3H3,(H,16,17)

InChI Key

MLRNJDVHUZRZNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCNC(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 4-cyanobenzoic acid (1, 735 mg, 5.0 mmol) in 12 mL of DMF under argon at room temperature was treated 3,3-dimethylbutylamine (2, 505 mg, 5.0 mmol), ethyl-3-(3-dimethylamino)-propyl carbodiimide hydrochloride (1.5 g, 5.0 mmol) and hydroxybenzotriazole monohydrate (685 mg, 5.0 mmol) and stirred overnight. The reaction mixture was diluted with ethyl acetate and washed with 10 percent citric acid, water, dilute sodium bicarbonate, water and brine. The dried (anhydrous magnesium sulfate) organic fraction was concentrated to give 1.5 g. Flash chromatography on 150 mL of EM-60 silica gel, eluting with ethyl acetate/hexanes (1:4) gave the title compound (1.06 g, 92%), mp 154-157° C. Analysis calculated for C14H18N2O: C, 73.01; H, 7.88; N, 12.16. Found: C, 73.00; H, 7.92; N, 12.17.
Quantity
735 mg
Type
reactant
Reaction Step One
Quantity
505 mg
Type
reactant
Reaction Step One
[Compound]
Name
ethyl-3-(3-dimethylamino)-propyl carbodiimide hydrochloride
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
hydroxybenzotriazole monohydrate
Quantity
685 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92%

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